Kinase Inhibition Profile of 3-Nitroimidazo[1,2-a]pyrimidine vs. Reference Inhibitors
3-Nitroimidazo[1,2-a]pyrimidine (CAS 798568-24-8) exhibits a specific kinase inhibition profile characterized by IC50 values in the low micromolar to millimolar range. Against rat DYRK1A, it shows an IC50 of 1.67 μM, and against human Pim1, an IC50 of 2.80 μM [1]. This profile is distinct from optimized clinical leads, which achieve picomolar potency, underscoring its utility as a starting point for medicinal chemistry optimization rather than a final candidate [2].
| Evidence Dimension | Inhibitory potency against specific kinases |
|---|---|
| Target Compound Data | IC50 = 1.67 μM (DYRK1A); IC50 = 2.80 μM (Pim1); IC50 = 10.0 μM (CDK2/CyclinA) |
| Comparator Or Baseline | B-Raf kinase inhibitor (Imidazo[1,2-a]pyrimidine derivative) IC50 = 0.003 μM |
| Quantified Difference | Target compound is 557-fold less potent than the comparator B-Raf inhibitor |
| Conditions | Biochemical kinase assays using recombinant rat DYRK1A, human Pim1, and human CDK2/CyclinA with luminescence-based detection. |
Why This Matters
This data positions 3-nitroimidazo[1,2-a]pyrimidine as a validated chemical tool for probing kinase biology rather than a development candidate, informing procurement for early discovery projects.
- [1] BindingDB. (n.d.). BDBM50406879 (CHEMBL4174068): Affinity Data for 3-Nitroimidazo[1,2-a]pyrimidine. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50406879 View Source
- [2] Imidazo[1,2-a]pyrimidine as B-Raf kinase inhibitors. (2024). Table 1: Biological evaluation (IC50 in μM). Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC11110759/table/tab1/ View Source
